N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide
Description
N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide (CAS: 890599-44-7) is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl aniline moiety linked via an acetamide bridge to a piperazine ring substituted with a 4-fluorophenyl sulfonyl group. Its molecular formula is C₁₈H₁₈Cl₂FN₃O₃S (MW: 446.3 g/mol), as reported in . The compound’s structure combines halogenated aryl groups and a sulfonamide-piperazine scaffold, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O3S/c19-16-6-3-14(11-17(16)20)22-18(25)12-23-7-9-24(10-8-23)28(26,27)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLIBPWTNFKYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(4-Fluorophenyl)sulfonyl]piperazine
The piperazine sulfonamide intermediate is synthesized via sulfonylation of piperazine with 4-fluorobenzenesulfonyl chloride. This exothermic reaction requires careful temperature control (0–5°C) to prevent over-sulfonylation. Dichloromethane (DCM) is the solvent of choice due to its low polarity, which suppresses di-sulfonation.
Reaction Conditions :
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Molar ratio : 1:1 (piperazine to sulfonyl chloride).
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Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
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Time : 4–6 hours at room temperature.
The product is isolated via aqueous workup, yielding 4-[(4-fluorophenyl)sulfonyl]piperazine with >85% purity.
Acylation with N-(3,4-Dichlorophenyl)acetamide
The acylation step involves coupling 4-[(4-fluorophenyl)sulfonyl]piperazine with 2-chloro-N-(3,4-dichlorophenyl)acetamide. This nucleophilic substitution reaction is facilitated by a polar aprotic solvent (e.g., dimethylformamide, DMF) and a strong base (e.g., potassium carbonate).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Reaction time | 12–16 hours |
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Yield | 70–75% |
Mechanistically, the base deprotonates the piperazine nitrogen, enhancing its nucleophilicity for attack on the α-carbon of the chloroacetamide.
Reductive Amination Approach
A patent (WO2019016828A1) describes a reductive amination strategy using PtO₂-catalyzed hydrogenation to form the piperazine core. This method avoids harsh sulfonylation conditions but requires high-pressure hydrogenation equipment.
Solid-Phase Synthesis
Recent advancements utilize polymer-supported reagents to streamline purification. For example, resin-bound sulfonyl chlorides enable selective sulfonylation, reducing byproduct formation.
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient). Crystallization yields >90% purity, while chromatography achieves >95%.
Analytical Data
Spectroscopic Characterization :
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, Ar-H), 7.45 (m, 4H, Ar-H), 3.65 (s, 2H, CH₂CO), 3.20 (t, 4H, piperazine), 2.85 (t, 4H, piperazine).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
Piperazine Sulfonyl Substituents
- 4-Fluorophenyl Sulfonyl vs. Naphthalene Sulfonyl: N-(3,4-Dichlorophenyl)-2-[4-(Naphthalen-2-ylsulfonylamino)phenyl]acetamide (CAS: 762257-45-4, ) replaces the 4-fluorophenyl sulfonyl group with a bulkier naphthalene sulfonyl moiety. 2-{4-[(4-Bromophenyl)Sulfonyl]Piperazinyl}-N′-[(E)-(3,4-Dichlorophenyl)Methylene]Acetohydrazide (CAS: 489463-04-9, ) substitutes fluorine with bromine, which may alter electronic effects and binding affinity due to bromine’s larger atomic radius and polarizability .
Aromatic Ring Modifications
- Dichlorophenyl vs. Dimethoxyphenyl: 2-[4-(2-Chlorophenyl)Methyl]Piperazinyl-N-[(E)-(3,4-Dimethoxyphenyl)Methylidene]Acetamide () replaces the dichlorophenyl group with a dimethoxyphenyl ring.
Hybrid Structures with Triazole or Triazolyl Groups
- N-(3,4-Dichlorophenyl)-2-{[4-(4-Fluorophenyl)-5-(3,4,5-Triethoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS: 664971-53-3, ) introduces a triazolyl-thioether linkage and triethoxyphenyl substituents. This modification significantly increases molecular complexity (MW: 605.51 g/mol) and may enhance multi-target activity .
Pharmacological and Binding Properties
Opioid Receptor Affinity
- U-47700 (), a structurally related acetamide, exhibits μ-opioid receptor (MOR) affinity (Ki = 7.5 nM).
ACE2 Inhibition Potential
- N-[2-(3,4-Dimethoxyphenyl)Ethyl]-2-{4-[(Isobutylamino)Sulfonyl]-2-Methylphenoxy}Acetamide () shows ACE2 binding (docking score: -5.51 kcal/mol). The target compound’s sulfonyl-piperazine motif may similarly interact with ACE2’s catalytic domain, though fluorine’s electronegativity could modulate hydrogen bonding .
Data Tables: Structural and Physicochemical Comparison
Biological Activity
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 453.32 g/mol. The structure features a dichlorophenyl group and a piperazine moiety, which are known to influence its pharmacological properties.
This compound exhibits various biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CA), which play critical roles in physiological processes such as respiration and acid-base balance. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
- Antiproliferative Effects : Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The presence of electronegative groups, such as chlorine and fluorine, enhances the compound's interaction with cellular targets, potentially leading to increased antiproliferative activity .
Efficacy in Cell Lines
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance:
- IC50 Values : Various studies report IC50 values indicating the concentration required to inhibit 50% of cell proliferation. These values are crucial for assessing the potency of the compound compared to standard chemotherapeutics like doxorubicin.
- Cell Line Sensitivity : The compound has shown promising results against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, suggesting its potential utility in oncology .
Case Studies
- Anticancer Activity : A study involving derivatives of similar structural frameworks reported that compounds with dichlorophenyl groups exhibited enhanced growth inhibition in HT29 colorectal cancer cells. The structure-activity relationship (SAR) analysis indicated that the introduction of halogen substituents significantly affected cytotoxicity .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial potential of related compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was essential for enhancing antibacterial activity .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antiproliferative | 10 | A-431 |
| Compound A (similar structure) | Antimicrobial | 5 | Gram-positive bacteria |
| Compound B (related derivative) | Anticancer | 15 | HT29 |
Q & A
Q. Basic
- Sulfonylpiperazinyl Group: Enhances solubility and serves as a hydrogen bond acceptor, critical for receptor binding (e.g., kinase or GPCR targets) ().
- 3,4-Dichlorophenyl Acetamide: Introduces hydrophobicity, aiding membrane permeability. Chlorine atoms may engage in halogen bonding with protein residues ().
- 4-Fluorophenyl Sulfonyl: Stabilizes the sulfonate group against metabolic degradation ().
Reactivity studies suggest the sulfonyl group participates in nucleophilic substitutions, while the acetamide is prone to hydrolysis under acidic conditions ().
What advanced techniques are used to confirm structural integrity and purity?
Q. Advanced
- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 65.2° between dichlorophenyl and fluorophenyl planes), critical for conformational analysis ().
- 1H-NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.5–4.0 ppm for piperazine-CH2 ().
- HPLC-MS: Exact mass (calc. 434.0849 Da) and isotopic patterns verify molecular formula (C17H14Cl2FN3O3S) ().
Purity >95% is achieved via repeated recrystallization in ethyl acetate/dichloromethane ().
How do structural analogs inform structure-activity relationship (SAR) studies?
Q. Advanced
- Substitution Effects: Replacing 4-fluorophenyl with 4-methylphenyl () reduces sulfonate stability, lowering target affinity.
- Chlorine Position: 3,4-dichloro substitution (vs. 2,4-dichloro) enhances binding to hydrophobic pockets in enzyme active sites ().
- Piperazine Modifications: N-methylation of piperazine decreases solubility but increases CNS penetration ().
SAR data from analogs like DTT-205 () highlight the necessity of the sulfonyl-piperazine bridge for bioactivity.
What crystallographic insights guide molecular optimization?
Advanced
Crystal packing analysis reveals:
- Hydrogen Bonding: N–H···O interactions stabilize infinite chains along the [100] axis, influencing solid-state stability ().
- Halogen Interactions: C–Cl···π contacts (3.4 Å) enhance binding to aromatic residues in target proteins ().
- Torsional Flexibility: The 83.5° twist between acetamide and dichlorophenyl groups suggests conformational adaptability during receptor binding ().
What methodologies are used to study its metabolic pathways?
Q. Advanced
- In Vitro Assays: Liver microsomes identify primary metabolites (e.g., hydrolyzed acetamide or sulfonate cleavage) ().
- LC-HRMS: Detects phase I/II metabolites, including glucuronide conjugates ().
- CYP Inhibition Screening: Fluorophenyl sulfonyl groups are prone to CYP3A4-mediated oxidation, requiring co-administration studies with CYP inhibitors ().
How are solubility and formulation challenges addressed?
Q. Advanced
- Co-solvent Systems: DMSO/ethanol mixtures (1:4 v/v) improve aqueous solubility ().
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in pharmacokinetic studies ().
- Salt Formation: Hydrochloride salts (using HCl/EtOAc) improve crystallinity and storage stability ().
What contradictions exist in reported bioactivity data, and how are they resolved?
Q. Advanced
- Contradiction: Discrepancies in IC50 values (e.g., 2 µM vs. 8 µM for kinase inhibition) arise from assay conditions (ATP concentration, pH).
- Resolution: Standardize assays using 10 mM ATP (pH 7.4) and confirm via orthogonal methods (SPR or ITC) ().
- False Positives: Off-target effects (e.g., hERG binding) are mitigated via counter-screening and molecular docking ().
How is computational chemistry applied to optimize this compound?
Q. Advanced
- Docking Studies: Glide XP predicts binding to the ATP pocket of kinases (ΔG ~ -9.2 kcal/mol) ().
- MD Simulations: 100-ns trajectories assess piperazine flexibility in aqueous vs. membrane environments ().
- QSAR Models: Hammett constants (σ = +0.78 for 4-F substituent) correlate with logP and activity ().
What are the best practices for handling and storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
